4-Isopropylbenzylamine

Acid-base chemistry Extraction optimization Reaction condition design

4-Isopropylbenzylamine (CAS 4395-73-7), also known as (4-isopropylphenyl)methanamine or p-isopropylbenzylamine, is a primary amine of the benzylamine class with the molecular formula C10H15N and a molecular weight of 149.23 g/mol. Structurally, the compound features a para-isopropyl substitution on the benzylamine core.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 4395-73-7
Cat. No. B1295359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylbenzylamine
CAS4395-73-7
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CN
InChIInChI=1S/C10H15N/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3
InChIKeyYQSHYGCCYVPRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylbenzylamine (CAS 4395-73-7) Procurement Guide: Chemical Identity and Supply Chain Context


4-Isopropylbenzylamine (CAS 4395-73-7), also known as (4-isopropylphenyl)methanamine or p-isopropylbenzylamine, is a primary amine of the benzylamine class with the molecular formula C10H15N and a molecular weight of 149.23 g/mol [1]. Structurally, the compound features a para-isopropyl substitution on the benzylamine core [1]. It is commercially supplied as a colorless to light yellow clear liquid by multiple established vendors, with standard purities specified at ≥98.0% (GC) or ≥98.0% (GC)(T) . Due to its structural isomerism with N-isopropylbenzylamine (CAS 102-97-6), selection of the correct compound based on substitution pattern is critical for intended applications [1].

Why 4-Isopropylbenzylamine (CAS 4395-73-7) Cannot Be Interchanged with N-Isopropylbenzylamine: The Isomer Distinction


Within the C10H15N chemical space, 4-Isopropylbenzylamine and its structural isomer N-isopropylbenzylamine (N-IBA, CAS 102-97-6) represent two fundamentally different substitution patterns that dictate distinct physicochemical and application profiles [1]. While both share identical molecular formulas and weights, the para-aromatic substitution in 4-Isopropylbenzylamine versus the N-alkyl substitution in N-IBA yields measurable differences in basicity (pKa 9.20±0.10 vs. 9.77±0.19), density (0.936 g/cm³ vs. 0.892 g/cm³), and lipophilicity (XLogP3 2.6 vs. N-IBA distinct LogP profile) . In forensic contexts, the inability of certain routine screening methods to discriminate between N-IBA and methamphetamine—resulting in false-positive identifications—underscores why precise isomer specification is non-negotiable for analytical and regulatory compliance [2].

Quantitative Differentiation Evidence for 4-Isopropylbenzylamine (CAS 4395-73-7) Procurement


Structural Isomer pKa Differential: 4-Isopropylbenzylamine vs. N-Isopropylbenzylamine Basicity Comparison

The predicted pKa of 4-Isopropylbenzylamine is 9.20±0.10 , which is approximately 0.57 units lower than that of N-isopropylbenzylamine (pKa 9.77±0.19) . This difference, while modest, reflects the distinct electronic environments: the para-isopropyl group exerts an electron-donating inductive effect on the aromatic ring, which transmits to the benzylic amine nitrogen, whereas in N-IBA the isopropyl group attaches directly to the amine nitrogen .

Acid-base chemistry Extraction optimization Reaction condition design

Forensic Isomer Discrimination: LC-ESI-MS/MS Separation of N-Isopropylbenzylamine from Methamphetamine

A validated LC-ESI-MS/MS method achieved simultaneous determination of methamphetamine (MA) and its isomer N-isopropylbenzylamine (N-IBA) with a low limit of detection (LLOD) of 0.1 ng/mL and low limit of quantification (LLOQ) of 0.3 ng/mL for both analytes [1]. The method, using an Agilent Poroshell 120 SB-C18 column with isocratic elution (acetonitrile:20 mM ammonium acetate/0.1% formic acid, 80:20 v/v), successfully identified N-IBA in 8 suspected samples that routine screening had misidentified as MA-positive [1]. Separately, GC/MS analysis determined that N-IBA at concentrations ≥2.0 mg/mL produces a false-positive result on methamphetamine colloidal gold test kits [2].

Forensic toxicology Analytical method validation Drug seizure analysis

Density Differential: 4-Isopropylbenzylamine vs. N-Isopropylbenzylamine Physical Property Comparison

4-Isopropylbenzylamine exhibits a density of 0.936 g/cm³ [1], which is approximately 4.9% higher than the reported density of N-isopropylbenzylamine at 0.892 g/mL (25°C) . This physical property divergence, though modest in absolute terms, is consistent with the distinct molecular architectures: the para-aromatic substitution in 4-Isopropylbenzylamine yields a more compact molecular packing than the N-alkyl substituted isomer [2].

Physical property characterization Material handling Formulation

Lipophilicity Variation: LogP Comparison of 4-Isopropylbenzylamine with N-Benzylated Derivative

The computed XLogP3 value for 4-Isopropylbenzylamine is 2.6 [1], whereas the experimentally reported LogP is 2.43 . In contrast, the N-benzylated derivative Benzyl-(4-isopropyl-benzyl)-amine (CAS 346700-52-5) exhibits a substantially higher LogP of 4.49 [2]. This 2.06-unit LogP increase corresponds to an approximately 115-fold increase in octanol-water partition coefficient [3].

Lipophilicity Drug design Partitioning behavior

Commercial Purity and Analytical Specification Landscape

Commercially available 4-Isopropylbenzylamine is supplied with specified purities ranging from 97+% to >98.0% (GC) and >98.0% (GC)(T) . Suppliers including TCI, Aladdin Scientific, Bidepharm, and CymitQuimica offer the compound with documentation including Certificates of Analysis and batch-specific quality control data (NMR, HPLC, GC) . The compound is typically stored at 2-8°C under inert gas (nitrogen or argon) due to air sensitivity .

Quality assurance Procurement Analytical certification

Validated Application Scenarios for 4-Isopropylbenzylamine (CAS 4395-73-7) Based on Quantitative Evidence


Forensic Reference Standard for Isomer-Specific Analytical Method Development

Based on evidence that N-isopropylbenzylamine (the structural isomer) can produce false-positive methamphetamine results on colloidal gold immunoassays at concentrations ≥2.0 mg/mL and requires LC-ESI-MS/MS methods with LLOD 0.1 ng/mL for definitive discrimination [1][2], 4-Isopropylbenzylamine serves as a critical negative control or reference material for developing isomer-specific forensic methods. Laboratories validating methamphetamine screening protocols should include 4-Isopropylbenzylamine to verify that their analytical systems do not misidentify this positional isomer.

Synthetic Intermediate Requiring Controlled Basicity for Amide Coupling and Salt Formation

With a predicted pKa of 9.20±0.10 , 4-Isopropylbenzylamine is approximately 0.57 pKa units less basic than N-isopropylbenzylamine. This differential basicity influences protonation state during aqueous workup, ion-exchange chromatography, and salt formation steps. For synthetic routes requiring precise pH control during amide coupling or when preparing hydrochloride salts with defined stoichiometry, the lower basicity of 4-Isopropylbenzylamine may offer operational advantages in terms of extraction efficiency and reduced side reactions compared to more basic benzylamine derivatives.

Lipophilicity-Controlled Biphasic Reactions and Partitioning-Dependent Purification

4-Isopropylbenzylamine exhibits a LogP of 2.43-2.6 [3], which is >2 LogP units lower than its N-benzylated derivative (LogP 4.49). This translates to markedly different octanol-water partitioning behavior. For synthetic applications involving biphasic reaction conditions, liquid-liquid extraction workflows, or reversed-phase chromatographic purification, the intermediate lipophilicity of 4-Isopropylbenzylamine provides predictable and reproducible partitioning that differs substantially from more hydrophobic benzylamine derivatives, enabling more efficient separation from both hydrophilic and highly lipophilic components .

Quality Control and Inventory Verification via Density-Based Identity Confirmation

The density of 4-Isopropylbenzylamine (0.936 g/cm³) [4] differs from N-isopropylbenzylamine (0.892 g/mL) by approximately 0.044 g/cm³. This measurable physical difference provides a simple, non-destructive method for preliminary identity verification upon receipt. In laboratory settings where both C10H15N isomers may be present, density measurement can serve as a rapid orthogonal check to confirm that the correct positional isomer has been procured and is being dispensed, reducing the risk of costly experimental failures due to isomer misidentification.

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